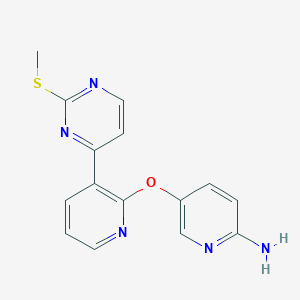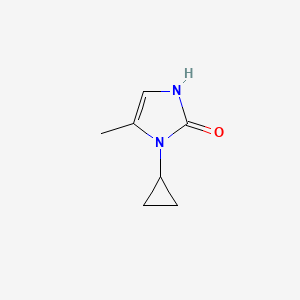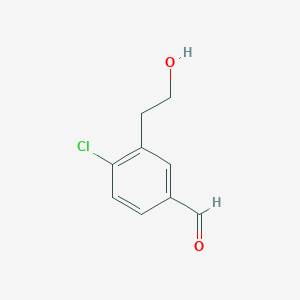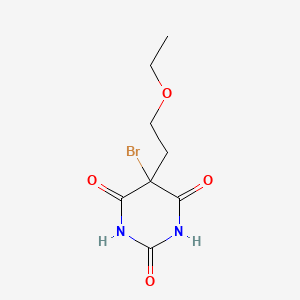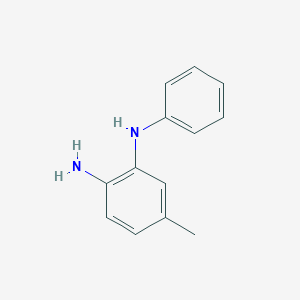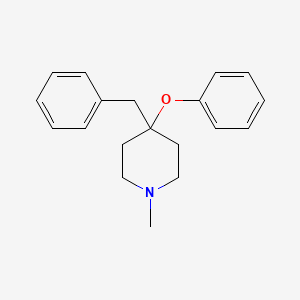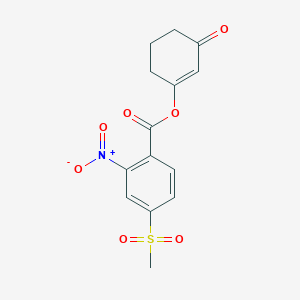
3-oxocyclohex-1-en-1-yl 4-(Methylsulfonyl)-2-nitrobenzoate
描述
3-oxocyclohex-1-en-1-yl 4-(Methylsulfonyl)-2-nitrobenzoate is a complex organic compound with a unique structure that includes a nitro group, a methylsulfonyl group, and a phenylcarbonyloxy group attached to a cyclohexene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxocyclohex-1-en-1-yl 4-(Methylsulfonyl)-2-nitrobenzoate typically involves multiple steps, starting from readily available precursors. One common route involves the nitration of 4-methylsulfonylbenzene to introduce the nitro group, followed by the formation of the phenylcarbonyloxy group through esterification or acylation reactions. The final step involves the cyclization of the intermediate to form the cyclohexene ring under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound’s purity and consistency.
化学反应分析
Types of Reactions
3-oxocyclohex-1-en-1-yl 4-(Methylsulfonyl)-2-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The methylsulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like hydroxide ions or amines under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenylcarbonyloxy derivatives.
科学研究应用
3-oxocyclohex-1-en-1-yl 4-(Methylsulfonyl)-2-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials and chemical processes.
作用机制
The mechanism of action of 3-oxocyclohex-1-en-1-yl 4-(Methylsulfonyl)-2-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the methylsulfonyl group can enhance the compound’s solubility and reactivity. The phenylcarbonyloxy group can interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed effects .
相似化合物的比较
Similar Compounds
4-(Methylsulfonyl)-2-nitrobenzoic acid: Shares the nitro and methylsulfonyl groups but lacks the cyclohexene ring.
1-[2-Nitro-4-(methylsulfonyl)phenyl]-3-methylpiperidine hydrochloride: Contains similar functional groups but has a different core structure
属性
分子式 |
C14H13NO7S |
|---|---|
分子量 |
339.32 g/mol |
IUPAC 名称 |
(3-oxocyclohexen-1-yl) 4-methylsulfonyl-2-nitrobenzoate |
InChI |
InChI=1S/C14H13NO7S/c1-23(20,21)11-5-6-12(13(8-11)15(18)19)14(17)22-10-4-2-3-9(16)7-10/h5-8H,2-4H2,1H3 |
InChI 键 |
NGSRUCJZGJEESC-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)C(=O)OC2=CC(=O)CCC2)[N+](=O)[O-] |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
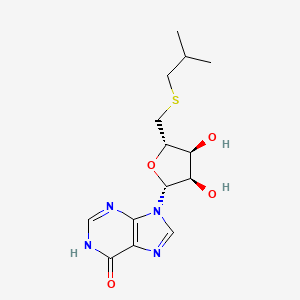

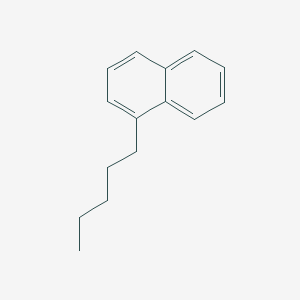
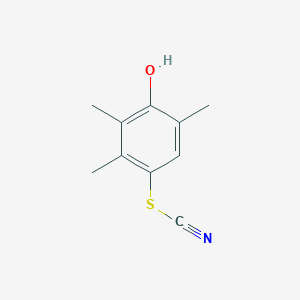
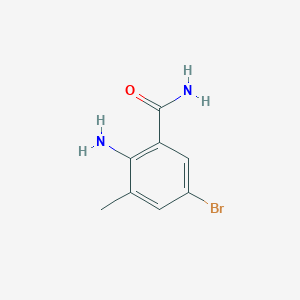
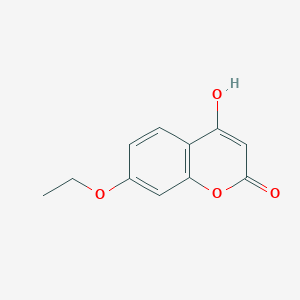
![5-[(Benzyloxy)methyl]-4-hydroxyfuran-2(5H)-one](/img/structure/B8674645.png)
![Acetonitrile, 2-[[3-(trifluoromethyl)phenyl]amino]-](/img/structure/B8674647.png)
